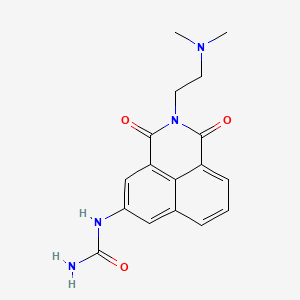

UNBS5162

Description

Properties

IUPAC Name |

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKZRLOUKYFJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956590-23-1 | |

| Record name | UNBS-5162 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNBS-5162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

UNBS5162 is synthesized from its precursor, UNBS3157. The synthetic route involves the hydrolysis of UNBS3157 in physiological saline, which rapidly and almost completely converts it into this compound . The reaction conditions for this hydrolysis are mild, typically involving room temperature and neutral pH. Industrial production methods for this compound are not extensively documented, but the process likely involves large-scale hydrolysis of UNBS3157 under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

UNBS5162 undergoes several types of chemical reactions, including:

Hydrolysis: As mentioned, this compound is formed through the hydrolysis of UNBS3157.

Intercalation: This compound intercalates into DNA, disrupting the DNA structure and inhibiting the expression of CXCL chemokines.

Autophagy Induction: This compound induces autophagy in cancer cells, which is a process where cells degrade and recycle their own components.

Common reagents and conditions used in these reactions include physiological saline for hydrolysis and standard cell culture conditions for biological assays. The major products formed from these reactions are the hydrolyzed form of UNBS3157 (i.e., this compound) and various autophagic vesicles within treated cells.

Scientific Research Applications

UNBS5162 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of UNBS5162 is distinct from other naphthalimide derivatives. Unlike compounds that act as topoisomerase II poisons, this compound does not exhibit anti-topoisomerase II activity . Instead, it impairs cell cycle progression by significantly prolonging the G2 phase. This effect is mediated through the induction of autophagy, as evidenced by increased levels of LC3-I and LC3-II, which are markers of autophagy . Additionally, this compound induces cancer cell death through lysosomal membrane permeabilization and decreases the expression of Hsp70, a protein involved in cancer cell chemoresistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares UNBS5162 with other naphthalimide derivatives and chemotherapeutic agents:

Key Differentiators of this compound:

Instead, it targets CXCL chemokines and PI3K signaling, offering a unique therapeutic profile . Synergy with paclitaxel: this compound enhances taxane efficacy in prostate cancer models by suppressing CXCL-driven resistance pathways .

Safety Profile :

- This compound’s lack of hematotoxicity (vs. amonafide) and neuropathy (vs. paclitaxel) positions it as a viable combination partner .

Broad Antitumor Activity :

- In NSCLC, this compound reduced A549 cell proliferation by 50% at 10 µM and inhibited metastasis via PI3K pathway suppression .

- In glioblastoma, it increased apoptosis rates by 325% (vs. controls) and suppressed U251 cell migration by 44% .

Autophagy Induction :

- This compound triggers lysosomal-mediated autophagy at low doses (1–10 µM), a mechanism absent in other naphthalimides .

Biological Activity

UNBS5162 is a novel naphthalimide compound that has garnered attention for its potential as an anticancer agent. Its biological activity has been investigated across various cancer cell lines, demonstrating significant effects on cell proliferation, apoptosis induction, and inhibition of migration and invasion. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily through the following mechanisms:

- Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer (A549), melanoma (M14), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT116) cells. The compound achieves this by inducing cell cycle arrest and promoting apoptosis .

- Induction of Apoptosis : The compound promotes apoptosis through the modulation of key apoptosis-related proteins. Notably, it decreases the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and active Caspase-3. This shift enhances the apoptotic response in treated cells .

- Targeting Signaling Pathways : this compound affects critical signaling pathways involved in cancer cell survival and proliferation, notably the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound reduces the phosphorylation of Akt and mTOR, leading to decreased cell viability and enhanced apoptosis .

In Vitro Studies

- Lung Cancer (A549 Cells) :

- Melanoma (M14 Cells) :

- Triple-Negative Breast Cancer (MDA-MB-231 Cells) :

- Colon Cancer (HCT116 Cells) :

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:

- Safety Profile : Of the 25 patients treated, 92% experienced treatment-related adverse events, primarily mild to moderate in severity.

- Efficacy Indicators : Some patients exhibited stable disease for extended periods, suggesting potential therapeutic benefits .

Comparative Data Table

| Cancer Type | Cell Line | Proliferation Inhibition (%) | Apoptosis Rate (%) | Key Proteins Affected |

|---|---|---|---|---|

| Non-Small Cell Lung | A549 | 15% | 23.8 | Decreased Bcl-2, Increased Bax |

| Melanoma | M14 | Significant | Increased | Decreased Bcl-2, Increased Caspase-3 |

| Triple-Negative Breast | MDA-MB-231 | Dose-dependent | Significant | Decreased Bcl-2, Increased Bax |

| Colon Cancer | HCT116 | Significant | Increased | Decreased Bcl-2, Increased Bax |

Q & A

Basic: What are the primary mechanisms through which UNBS5162 exerts its antitumor effects?

This compound inhibits tumor growth via dual mechanisms:

- PI3K/Akt/mTOR pathway suppression : Reduces phosphorylation of Akt, mTOR, and downstream targets (p70S6K, 4EBP1), disrupting cell proliferation and survival .

- Apoptosis induction : Upregulates pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulates anti-apoptotic Bcl-2, triggering mitochondrial apoptosis .

- CXCL chemokine antagonism : Reduces expression of pro-angiogenic CXCL chemokines, limiting tumor microenvironment support .

Basic: What experimental models have been used to study this compound's efficacy?

- In vitro :

- In vivo : Orthotopic prostate cancer models showing improved survival rates .

Basic: What are the standard in vitro concentrations of this compound used in cytotoxicity assays?

- IC50 values vary by cell type :

- Methodological note : Use dose-response curves (e.g., 0–20 µM, 24–72 hours) and validate with positive controls (e.g., paclitaxel) .

Advanced: How should researchers address contradictions in reported IC50 values across studies?

- Key factors causing variability :

- Recommendations :

Advanced: What methodological approaches are recommended for analyzing this compound's impact on cell migration and invasion?

- Transwell assays :

- Validation : Pair with Western blotting for EMT markers (e.g., E-cadherin, vimentin) .

Advanced: How does this compound's dual role as a PI3K/Akt/mTOR inhibitor and CXCL chemokine antagonist influence experimental design?

- Multiplex assays :

- Combination therapy : Co-administer with taxanes or PARP inhibitors to counteract compensatory signaling .

Advanced: What statistical methods are appropriate for analyzing this compound-induced apoptosis data?

- Flow cytometry : Use Annexin V/PI staining to distinguish early/late apoptosis .

- Analysis :

- Power analysis : Ensure ≥3 replicates to account for biological variability .

Advanced: How can researchers optimize this compound treatment schedules to counteract negative feedback in PI3K/Akt/mTOR signaling?

- Pulse dosing : Intermittent exposure (e.g., 24h treatment followed by washout) to prevent adaptive resistance .

- Combination strategies : Pair with mTORC1/2 dual inhibitors (e.g., AZD2014) or CXCR4 antagonists (e.g., AMD-070) .

- Pharmacokinetic modeling : Use orthotopic models to simulate human dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.